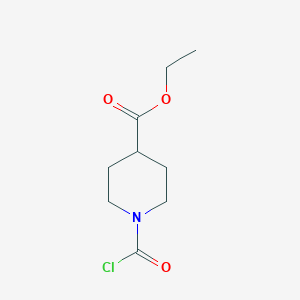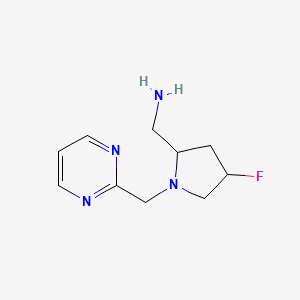
(4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)methanamine is a synthetic organic compound that features a pyrrolidine ring substituted with a fluorine atom and a pyrimidin-2-ylmethyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)methanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones or 1,4-diamines.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Pyrimidin-2-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a pyrimidin-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic steps for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets. The pyrrolidine ring and pyrimidin-2-ylmethyl group allow it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)methanol
- (4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)acetic acid
- (4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)ethylamine
Uniqueness
(4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the pyrimidin-2-ylmethyl group enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C10H15FN4 |
|---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
[4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C10H15FN4/c11-8-4-9(5-12)15(6-8)7-10-13-2-1-3-14-10/h1-3,8-9H,4-7,12H2 |
InChI Key |
YIPDFACMUHONGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1CN)CC2=NC=CC=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Pyridin-3-YL)ethyl]-1H-pyrazol-4-amine](/img/structure/B13331621.png)
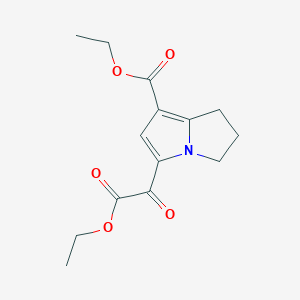
![(S)-6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B13331629.png)
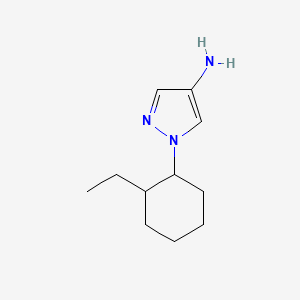
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrazin-2-yl)propanoicacid](/img/structure/B13331632.png)
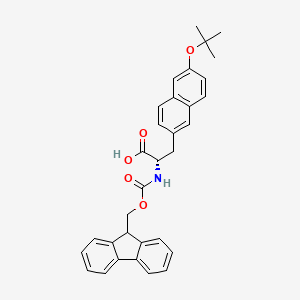
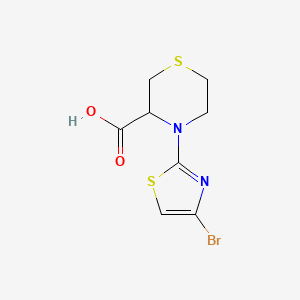
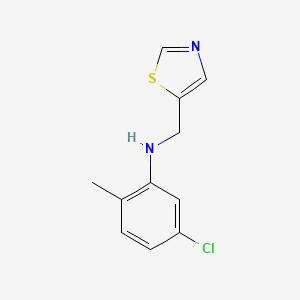

![(1S,3aR,6aS)-2-(2-(2,4-Dichlorophenoxy)acetyl)-N-((2S)-1-oxo-3-(2-oxopyrrolidin-3-yl)propan-2-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B13331663.png)
![2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile](/img/structure/B13331669.png)
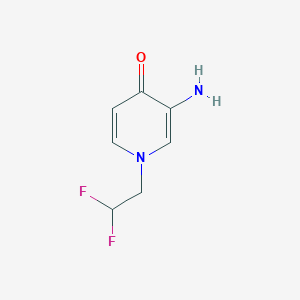
![2-(2-Aminopyridin-4-yl)-5-methyl-3-(phenylamino)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B13331689.png)
